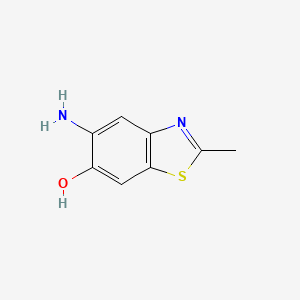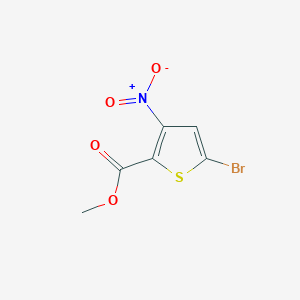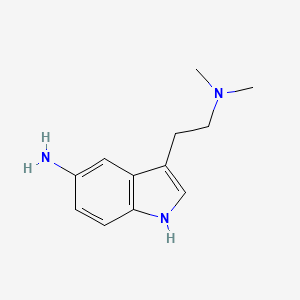
3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine
Vue d'ensemble
Description
“3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” is a chemical compound that is related to the neurotransmitter serotonin . It is a serotonergic hallucinogen found in several plants, especially Prestonia amazonica (Apocynaceae), and in mammalian brain, blood, and urine . It is also known as "5-Hydroxymethyl-N,N-dimethyltryptamine" .
Synthesis Analysis
The synthesis of this compound involves multiple steps. For instance, a key starting material, (3-(2-(dimethylamino) ethyl)-1H-indol-5-yl) methanol, can be synthesized from commercially available raw material 5-Bromo-1H-indole . The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups at a time with an inexpensive reagent vitride .Molecular Structure Analysis
The molecular structure of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” is characterized by the presence of a functionalized indole, with a XCH2- group in the 5 position, where X can act as a leaving group . The compound has a tertiary amine structure as a pendant group, which in an acidic medium or as a quaternary ammonium salt acquires a cationic character .Chemical Reactions Analysis
The chemical reactions of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” are complex and involve multiple steps. For example, the ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . Kinetic investigations of the quaternization reactions of poly[2-(dimethylamino) ethyl methacrylate] (PDMAEMA) with alkyl halides (1-iodobutane, 1-iodoheptane, and 1-iododecane) have been carried out at different temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” are influenced by its molecular structure. For instance, it is known that the compound is responsive to changes in pH and temperature . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .Orientations Futures
The future directions of research on “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” could involve further exploration of its potential applications. For example, pH-responsive polymersomes are currently being studied as drug delivery systems or as nanoreactors . Additionally, the compound may be used as a model for other related triptan derivatives .
Propriétés
Numéro CAS |
99505-03-0 |
|---|---|
Formule moléculaire |
C12H17N3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
InChI |
InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3 |
Clé InChI |
KYXMPXCAXJDUTQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)N |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)
![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)

![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)
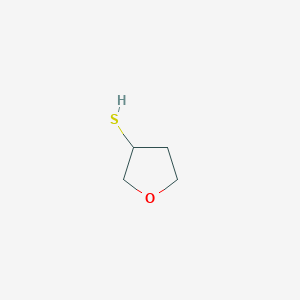
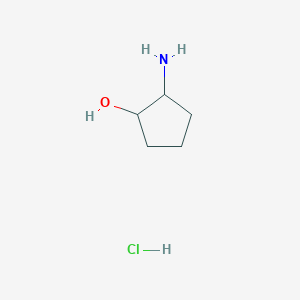
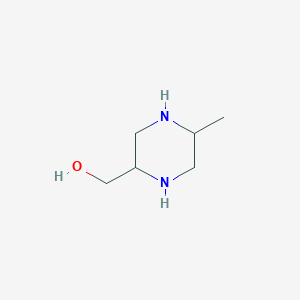
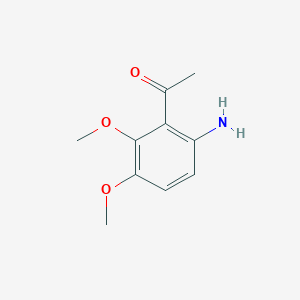
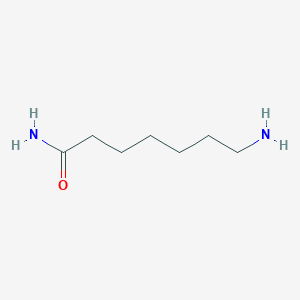
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)
